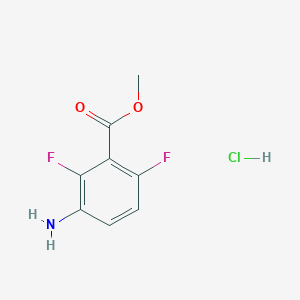

Methyl 3-amino-2,6-difluorobenzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-amino-2,6-difluorobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)6-4(9)2-3-5(11)7(6)10;/h2-3H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQXWBSPOVGBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720988 | |

| Record name | Methyl 3-amino-2,6-difluorobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392273-41-4 | |

| Record name | Methyl 3-amino-2,6-difluorobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-amino-2,6-difluorobenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-2,6-difluorobenzoate hydrochloride (CAS No. 1392273-41-4), a key fluorinated building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and critical applications, particularly in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers and professionals in the field of drug discovery and development, offering insights into its utility and handling.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 3-amino-2,6-difluorobenzoate hydrochloride has emerged as a valuable synthetic intermediate due to the strategic placement of its functional groups, making it a versatile precursor for a range of complex pharmaceutical compounds. Its structure, featuring an amino group at the meta position and two fluorine atoms flanking the ester, provides a unique combination of reactivity and stability.

Core Compound Profile

A clear understanding of the fundamental properties of Methyl 3-amino-2,6-difluorobenzoate hydrochloride is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1392273-41-4 | [1] |

| Molecular Formula | C₈H₈ClF₂NO₂ | |

| Molecular Weight | 223.6 g/mol | |

| IUPAC Name | methyl 3-amino-2,6-difluorobenzoate;hydrochloride | |

| Synonyms | Not available | [1] |

| Appearance | Solid | Synthonix |

| Purity | >98% (typical) |

Synthesis and Chemical Reactivity

The synthesis of Methyl 3-amino-2,6-difluorobenzoate hydrochloride is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may vary, a general synthetic pathway can be outlined.

General Synthetic Approach

The preparation typically involves the functionalization of a difluorinated aromatic ring, followed by the introduction of an amino group and subsequent esterification. The final step is the formation of the hydrochloride salt, which enhances the compound's stability and solubility, particularly in aqueous media for biological assays.

A representative synthetic workflow can be visualized as follows:

Caption: Generalized synthetic workflow for Methyl 3-amino-2,6-difluorobenzoate hydrochloride.

Key Chemical Reactions

This versatile building block can participate in a variety of chemical transformations, making it a valuable tool for constructing diverse molecular libraries. Key reactions include:

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic attack.

-

Suzuki-Miyaura Cross-Coupling: The amino group can be modified to a leaving group, enabling carbon-carbon bond formation.

-

Amide Bond Formation: The primary amine is readily acylated to form amides, a common linkage in many pharmaceutical agents.

Applications in Drug Discovery and Development

The unique structural features of Methyl 3-amino-2,6-difluorobenzoate hydrochloride make it a sought-after intermediate in the synthesis of high-value pharmaceutical compounds.

Kinase Inhibitors

A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The difluorobenzoate moiety can serve as a key pharmacophore, interacting with the ATP-binding site of various kinases.

Antibacterial Agents

The development of new antibacterial agents is a critical area of research to combat antibiotic resistance. Fluorinated compounds have shown promise in this arena, and Methyl 3-amino-2,6-difluorobenzoate hydrochloride serves as a precursor for novel antibacterial candidates.

Caption: Key application areas in drug discovery.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Methyl 3-amino-2,6-difluorobenzoate hydrochloride.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. The hydrochloride salt form offers enhanced stability for long-term storage.

-

Safety: As with any chemical reagent, appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]

Conclusion

Methyl 3-amino-2,6-difluorobenzoate hydrochloride is a valuable and versatile building block for the synthesis of complex pharmaceutical compounds. Its unique combination of functional groups and the presence of fluorine atoms provide medicinal chemists with a powerful tool to modulate the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and applications is essential for leveraging its full potential in the quest for novel and effective therapeutics.

References

Sources

"Methyl 3-amino-2,6-difluorobenzoate hydrochloride" molecular weight

An In-Depth Technical Guide to Methyl 3-amino-2,6-difluorobenzoate Hydrochloride: Physicochemical Properties, Synthesis, and Applications

Abstract

Methyl 3-amino-2,6-difluorobenzoate hydrochloride stands as a critical fluorinated building block within the landscape of modern medicinal chemistry and drug development. Its unique structural arrangement, featuring ortho- and meta-positioned fluorine atoms relative to an amino group, provides a versatile scaffold for creating complex pharmaceutical compounds with tailored properties. This guide offers a comprehensive analysis of its core physicochemical characteristics, with a primary focus on the precise determination and practical importance of its molecular weight. We will explore the distinction between the free base and its more stable hydrochloride salt, detail a representative synthetic pathway, and discuss its strategic application in the synthesis of high-value molecules such as kinase inhibitors. This document serves as a technical resource for researchers and scientists, providing the foundational knowledge required for its effective use in the laboratory.

Compound Identification and Core Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible and successful chemical synthesis. This section delineates the essential identifiers and physicochemical data for Methyl 3-amino-2,6-difluorobenzoate hydrochloride.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound through its standardized names and numbers is crucial for sourcing, regulatory compliance, and unambiguous scientific communication.

| Identifier | Value |

| IUPAC Name | methyl 3-amino-2,6-difluorobenzoate;hydrochloride |

| CAS Number | 1392273-41-4[1] |

| Molecular Formula | C₈H₇F₂NO₂ · HCl |

| InChI Key | TWQXWBSPOVGBBW-UHFFFAOYSA-N |

Chemical Structure

The compound's structure is key to its reactivity and function. The hydrochloride salt is formed by the protonation of the primary amine, which enhances the compound's stability and aqueous solubility under acidic conditions.

Figure 1: Chemical structure of Methyl 3-amino-2,6-difluorobenzoate Hydrochloride.

Physicochemical Data Summary

The table below summarizes the key quantitative properties of the hydrochloride salt, which are essential for experimental design.

| Property | Value | Source |

| Molecular Weight | 223.6 g/mol | |

| Purity | Typically >98% | |

| Appearance | Solid | - |

| Solubility | Enhanced solubility in acidic aqueous solutions |

The Critical Role of Molecular Weight

While seemingly a simple metric, molecular weight is a cornerstone of quantitative chemistry, directly influencing reaction stoichiometry, solution preparation, and analytical characterization.

Theoretical Calculation

The molecular weight is calculated by summing the atomic masses of each atom in the empirical formula (C₈H₈ClF₂NO₂).

-

Carbon (C): 8 × 12.011 g/mol = 96.088 g/mol

-

Hydrogen (H): 8 × 1.008 g/mol = 8.064 g/mol

-

Chlorine (Cl): 1 × 35.453 g/mol = 35.453 g/mol

-

Fluorine (F): 2 × 18.998 g/mol = 37.996 g/mol

-

Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 2 × 15.999 g/mol = 31.998 g/mol

-

Total Molecular Weight: 223.606 g/mol

This calculated value aligns with the reported molecular weight of 223.6 g/mol .

Distinguishing the Free Base from the Hydrochloride Salt

A common source of error in the laboratory is confusing a compound's free base form with its salt form. The free base, Methyl 3-amino-2,6-difluorobenzoate, has a different molecular weight and CAS number, which has significant implications for stoichiometric calculations.

| Feature | Hydrochloride Salt | Free Base |

| Full Name | Methyl 3-amino-2,6-difluorobenzoate hydrochloride | Methyl 3-amino-2,6-difluorobenzoate |

| CAS Number | 1392273-41-4[1] | 84832-02-0[2][3] |

| Molecular Formula | C₈H₇F₂NO₂ · HCl | C₈H₇F₂NO₂[2][3] |

| Molecular Weight | 223.6 g/mol | 187.14 g/mol [3] |

| Key Advantage | Enhanced stability and handling properties | Used when a non-ionic form is required |

Expert Insight: The choice to use the hydrochloride salt is a deliberate one in drug development workflows. The salt form often improves a compound's shelf-life, reduces its hygroscopicity, and ensures more consistent weighing and dissolution compared to the corresponding free base. This stability is paramount for reproducible results in both small-scale research and large-scale manufacturing.

Synthesis and Handling

Methyl 3-amino-2,6-difluorobenzoate hydrochloride is prepared through a multi-step synthetic sequence. Understanding this process provides insight into potential impurities and handling requirements.

Synthetic Strategy Overview

The general strategy involves the functionalization of a fluorinated aromatic ring, introduction of the amino group (often from a nitro group precursor), esterification of the carboxylic acid, and final conversion to the hydrochloride salt.

Figure 2: General workflow for the synthesis of the target compound.

Exemplary Protocol: Synthesis and Salt Formation

This protocol is a representative, self-validating workflow derived from established chemical principles for this class of compounds.

Objective: To synthesize Methyl 3-amino-2,6-difluorobenzoate hydrochloride from its corresponding free base.

Materials:

-

Methyl 3-amino-2,6-difluorobenzoate (1.0 eq)

-

Anhydrous Diethyl Ether or Ethyl Acetate

-

2M HCl in Diethyl Ether (1.1 eq)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: Dissolve Methyl 3-amino-2,6-difluorobenzoate (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask at room temperature.

-

Acidification: While stirring vigorously, add 2M HCl in diethyl ether (1.1 eq) dropwise to the solution.

-

Precipitation: The hydrochloride salt will immediately begin to precipitate as a white solid. Continue stirring for 30 minutes to ensure complete conversion.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or soluble impurities.

-

Drying: Dry the resulting white solid under a high vacuum to remove all residual solvent.

-

Validation: The final product's identity and purity should be confirmed via analytical methods such as ¹H NMR, LC-MS, and melting point analysis. The molecular weight can be confirmed by the molecular ion peak in the mass spectrum.

Handling and Storage

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and ensure handling is performed in a chemical fume hood.

Applications in Drug Discovery

The strategic placement of fluorine atoms and the reactive amino group makes this compound a highly valuable intermediate in pharmaceutical research.

The Role of Fluorine in Medicinal Chemistry

The two fluorine atoms on the benzene ring are not passive substituents. Their high electronegativity and small size impart several desirable properties to a drug candidate:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the nearby amino group, which can fine-tune its binding interactions with target proteins.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic or hydrogen bonding interactions within a protein's active site, potentially increasing the potency of the drug.

Key Chemical Transformations

The amino group serves as a versatile chemical handle for building molecular complexity through reactions such as:

-

Acylation/Sulfonylation: Forming amides or sulfonamides to explore structure-activity relationships.

-

Buchwald-Hartwig or Suzuki-Miyaura Cross-Coupling: The aromatic ring can be further functionalized, allowing for the construction of diverse chemical libraries.

-

Nucleophilic Aromatic Substitution: The activated ring system can participate in substitution reactions.

This compound is particularly useful in synthesizing kinase inhibitors and antibacterial agents, where precise modulation of electronic properties and metabolic stability is critical for efficacy.

Conclusion

Methyl 3-amino-2,6-difluorobenzoate hydrochloride is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its precise molecular weight of 223.6 g/mol is a fundamental parameter that underpins its quantitative use in the synthesis of novel therapeutics. The hydrochloride salt form provides enhanced stability, making it a reliable and robust building block for complex synthetic endeavors. By leveraging its unique electronic and steric properties, researchers can continue to develop next-generation pharmaceuticals with improved efficacy and safety profiles.

References

-

Pharmaffiliates, CAS No : 1195768-19-4 | Product Name : Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

Sources

A Technical Guide to the Solubility Profile of Methyl 3-amino-2,6-difluorobenzoate Hydrochloride for Pharmaceutical Development

An In-depth Technical Guide

Abstract

Methyl 3-amino-2,6-difluorobenzoate hydrochloride is a critical synthetic intermediate in the development of novel fluorinated pharmaceuticals, including kinase inhibitors and antibacterial agents. Its physicochemical properties, particularly solubility, are paramount for ensuring efficient reaction kinetics, optimizing purification processes, and influencing the characteristics of downstream active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the structural factors governing the solubility of this compound. While specific quantitative solubility data is not broadly published, this paper outlines the theoretical solubility profile based on its chemical nature. Furthermore, it delivers detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, equipping researchers and drug development professionals with the necessary tools to generate reliable and reproducible data for their specific applications.

Introduction: The Strategic Importance of a Key Intermediate

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Methyl 3-amino-2,6-difluorobenzoate hydrochloride serves as a versatile, high-purity building block for this purpose.[1] Its structure, featuring a difluorinated benzene ring, an amino group, and a methyl ester, makes it a valuable precursor for complex molecular architectures.

The solubility of such an intermediate is not a trivial parameter; it is a critical factor that dictates its utility.[2] In process chemistry, solubility determines the choice of solvent systems, reaction concentration, and ultimately, process efficiency and yield. For downstream applications, the properties of the intermediate can influence the salt selection and formulation strategies of the final API.[] This guide provides the foundational knowledge and practical methodologies to accurately characterize the solubility of this important compound.

Physicochemical Properties Governing Solubility

The solubility of Methyl 3-amino-2,6-difluorobenzoate hydrochloride is a direct consequence of its distinct structural features. Understanding these components is essential to predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 1392273-41-4 | |

| Molecular Weight | 223.6 g/mol | |

| Molecular Formula | C₈H₇F₂NO₂ · HCl | Inferred |

| Physical Form | Solid (Typical for hydrochloride salts) | General Knowledge |

Key Structural Features:

-

Difluorinated Aromatic Ring: The benzene ring provides a hydrophobic core, while the two highly electronegative fluorine atoms modulate the electronic properties of the molecule and enhance metabolic stability. This core contributes to its solubility in less polar organic solvents.

-

Amino Group (Weak Base): The primary amino group is a weak base. In its free base form, it can accept a proton. This feature is central to the compound's pH-dependent aqueous solubility.

-

Methyl Ester Group: This polar group can participate in hydrogen bonding as an acceptor, contributing to solubility in polar solvents.

-

Hydrochloride Salt: The formation of a hydrochloride salt drastically increases the compound's polarity and, consequently, its aqueous solubility. The salt form indicates that the amino group is protonated (-NH₃⁺), making the molecule a charged species that readily interacts with polar solvents like water.

Theoretical Solubility Profile

Based on the physicochemical properties, we can establish a theoretical framework for the compound's solubility behavior.

3.1 Aqueous Solubility & pH-Dependence

As the hydrochloride salt of a weak base, the aqueous solubility of Methyl 3-amino-2,6-difluorobenzoate hydrochloride is intrinsically linked to the pH of the medium.[4]

-

Low pH (Acidic Conditions): In acidic solutions, the equilibrium favors the protonated, cationic form (R-NH₃⁺). This charged species is highly polar and will exhibit maximum solubility in aqueous buffers.

-

Increasing pH (Approaching pKa): As the pH increases, the amino group will begin to deprotonate, forming the neutral free base (R-NH₂). This species is significantly less polar, leading to a sharp decrease in aqueous solubility.

-

High pH (Basic Conditions): At pH values well above the compound's pKa, it will exist predominantly as the free base, exhibiting its lowest aqueous solubility (often referred to as its intrinsic solubility).[4]

This relationship is a cornerstone of biopharmaceutical drug characterization and is critical for any processes involving aqueous systems.[][5]

Caption: Conceptual pH-solubility profile for a weak base hydrochloride salt.

3.2 Solubility in Organic Solvents

The compound's solubility in organic solvents will be governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to solvate the charged hydrochloride salt and hydrogen bond with the amino and ester groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated. These solvents have large dipole moments capable of solvating the polar regions of the molecule.

-

Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Moderate to low solubility is likely. The presence of the charged salt form may limit solubility.

-

Non-polar Solvents (e.g., Hexane, Toluene): Very low solubility is expected, as these solvents cannot effectively solvate the highly polar hydrochloride salt.

Experimental Determination of Solubility

To move beyond theory, rigorous experimental measurement is required. The choice of method depends on the desired outcome, whether it's the true equilibrium state or a rapid assessment for screening purposes.

4.1 Thermodynamic Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining the true thermodynamic solubility, representing the point of saturation in a system at equilibrium.[5]

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that the solution reaches saturation.

-

Extended Equilibration: Shaking for 24-48 hours allows the system to overcome kinetic barriers and reach a true thermodynamic equilibrium between the dissolved and solid states.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.[4]

-

Phase Separation: Filtration or centrifugation is essential to separate the undissolved solid from the saturated supernatant without causing precipitation or further dissolution.

-

Analytical Quantification: Using a validated, stability-indicating method like HPLC-UV is crucial for accurately measuring the concentration of the dissolved compound, distinguishing it from any potential impurities or degradants.[6]

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of Methyl 3-amino-2,6-difluorobenzoate hydrochloride to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, water, ethanol) in a sealed glass vial.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (pre-warmed to the equilibration temperature) to remove all undissolved solids.

-

Sample Dilution: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared with the same compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

4.2 Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration of a compound when it starts to precipitate from a supersaturated solution, typically made by diluting a high-concentration DMSO stock into an aqueous buffer. This is not a true equilibrium value but is invaluable for early-stage discovery.[6] Nephelometry, which measures light scattering from suspended particles (precipitate), is a common high-throughput technique.[2]

Causality Behind Experimental Choices:

-

DMSO Stock: High-concentration DMSO stocks are standard in automated screening, but the final DMSO concentration must be kept low (typically <5%) to minimize its co-solvent effects.[2]

-

Kinetic Measurement: The measurement is taken shortly after mixing because it reflects the immediate precipitation tendency, which is relevant for in vitro assays where compounds are introduced similarly.

-

Nephelometry: This technique provides a rapid, direct measure of precipitation without requiring physical separation, making it ideal for automation in well-plate formats.[2]

Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Addition: Using a liquid handler, rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well, achieving the final desired test concentrations and a low final percentage of DMSO.

-

Incubation & Measurement: Incubate the plate for a short, defined period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) in each well using a laser nephelometer.[2]

-

Determination: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Caption: Workflow for High-Throughput Kinetic Solubility by Nephelometry.

Conclusion

Methyl 3-amino-2,6-difluorobenzoate hydrochloride is a foundational element in the synthesis of advanced pharmaceutical compounds. While published solubility figures are scarce, its chemical structure provides a clear and reliable guide to its behavior. Its nature as a hydrochloride salt of a weak base dictates a strong pH-dependence in aqueous media, a critical consideration for any synthetic or analytical procedure involving water. For organic synthesis, its solubility profile suggests high compatibility with polar protic and aprotic solvents. By employing the robust, validated methodologies outlined in this guide—the gold-standard shake-flask method for thermodynamic data and nephelometry for rapid kinetic screening—researchers can generate the precise, application-specific solubility data required to accelerate their research and development efforts.

References

-

Berna, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

Sources

"Methyl 3-amino-2,6-difluorobenzoate hydrochloride" stability profile

An In-Depth Technical Guide to the Stability Profile of Methyl 3-amino-2,6-difluorobenzoate hydrochloride

Introduction

Methyl 3-amino-2,6-difluorobenzoate hydrochloride (CAS No. 1392273-41-4) is a fluorinated aromatic ester that serves as a valuable and versatile building block in medicinal and synthetic chemistry. It is frequently utilized as a key intermediate in the synthesis of complex pharmaceutical compounds, including kinase inhibitors and other targeted therapeutics.[1] The integrity and purity of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[2][3] Therefore, a comprehensive understanding of the molecule's stability profile is not merely a regulatory requirement but a foundational element of robust drug development.

This technical guide provides a detailed examination of the inherent stability characteristics of Methyl 3-amino-2,6-difluorobenzoate hydrochloride, rooted in its molecular structure. It further outlines a systematic strategy for probing its stability under stressed conditions, in alignment with the principles established by the International Council for Harmonisation (ICH) guidelines. The protocols and analyses presented herein are designed for researchers, chemists, and drug development professionals to establish degradation pathways, develop stability-indicating analytical methods, and define optimal storage and handling conditions.

Chapter 1: Molecular Structure and Inherent Stability Characteristics

The stability of a chemical entity is intrinsically linked to its structure. An analysis of the key functional groups in Methyl 3-amino-2,6-difluorobenzoate hydrochloride allows for a predictive assessment of its potential degradation liabilities.

-

Aromatic Ring & Difluoro Substituents: The benzene ring core is substituted with two fluorine atoms at the 2- and 6-positions. The carbon-fluorine bond is exceptionally strong, imparting significant thermal and metabolic stability.[4] These strongly electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, making it more resistant to oxidative degradation. Furthermore, fluorination is a well-established strategy for enhancing the photostability of aromatic compounds.[5][6]

-

Methyl Ester Group: The methyl ester is the most probable site of chemical degradation. It is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ester bond to yield 3-amino-2,6-difluorobenzoic acid and methanol.[7][8] The rate of this hydrolysis can be influenced by the electronic effects of the adjacent fluorine and amino groups.

-

Amino Group: The primary amino group at the 3-position is a potential site for oxidative degradation. It also acts as an electron-donating group, which can influence the reactivity of the aromatic ring and the lability of the ester. In some configurations, a neighboring amino group can even participate in intramolecular catalysis of ester hydrolysis.[9]

-

Hydrochloride Salt: The molecule is supplied as a hydrochloride salt. This formulation enhances its stability for long-term storage and improves its handling characteristics and aqueous solubility under acidic conditions. The salt form means that aqueous solutions of the compound will be inherently acidic, a factor to consider during hydrolytic stability assessments.

Chapter 2: A Strategy for Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of pharmaceutical development.[10] Its purpose is to intentionally degrade the molecule under conditions more severe than accelerated stability testing to achieve several key objectives:

-

To identify the most likely degradation products and establish potential degradation pathways.[11]

-

To demonstrate the specificity and suitability of analytical methods, ensuring they are "stability-indicating."[12]

-

To gain insight into the intrinsic stability of the molecule, which informs formulation development, manufacturing, and packaging.[11][13]

The overall workflow for a forced degradation study is a systematic process of subjecting the intermediate to various stressors and analyzing the outcome.

Caption: General workflow for a forced degradation study.

Chapter 3: Experimental Protocols for Stability Assessment

The following protocols provide a framework for conducting forced degradation studies. The goal is typically to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[11] All studies should include a control sample (unstressed) for comparison.

Protocol: Development of a Stability-Indicating HPLC Method

Rationale: A validated, stability-indicating method is essential to separate the parent compound from any potential degradants, ensuring accurate quantification.

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program: Develop a gradient from ~5-95% Mobile Phase B over 20-30 minutes to resolve all peaks.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and to assess peak purity. Couple with a Mass Spectrometer (MS) for identification of unknown peaks based on mass-to-charge ratio (m/z).

-

Validation (Specificity): Analyze all stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Protocol: Hydrolytic Stability

Rationale: To assess the susceptibility of the methyl ester group to cleavage under acidic, basic, and neutral pH conditions.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.

-

Acid Hydrolysis:

-

Dilute the stock solution with 0.1 N Hydrochloric Acid (HCl) to a final concentration of ~0.1 mg/mL.

-

Heat the solution at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) before analysis.

-

-

Base Hydrolysis:

-

Dilute the stock solution with 0.1 N Sodium Hydroxide (NaOH) to ~0.1 mg/mL.

-

Maintain the solution at room temperature, as base-catalyzed ester hydrolysis is typically rapid. Monitor at shorter time points (e.g., 0.5, 1, 2, 4 hours).

-

At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 N HCl before analysis.

-

-

Neutral Hydrolysis:

-

Dilute the stock solution with purified water to ~0.1 mg/mL.

-

Heat the solution at 60-80°C and monitor at extended time points (e.g., 8, 24, 48 hours).

-

Cool aliquots before analysis.

-

Protocol: Oxidative Stability

Rationale: To evaluate the stability of the compound, particularly the amino group, in the presence of an oxidizing agent.

-

Sample Preparation: Dilute the stock solution (~1 mg/mL) with a solution of 3-30% Hydrogen Peroxide (H₂O₂) to a final concentration of ~0.1 mg/mL.

-

Stress Condition: Store the solution at room temperature and protect from light.

-

Time Points: Monitor at various time points (e.g., 2, 8, 24 hours).

-

Analysis: Inject samples directly for HPLC analysis.

Protocol: Thermal Stability

Rationale: To assess the stability of the compound at elevated temperatures in the solid state, which simulates potential excursions during shipping or storage.

-

Sample Preparation: Place a thin layer of the solid compound in a vial.

-

Stress Condition: Heat the vial in a calibrated oven at a temperature below the melting point (e.g., 80°C).

-

Time Points: Analyze samples at initial, 24, 48, and 72-hour time points.

-

Analysis: For each time point, accurately weigh a portion of the solid, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.

Protocol: Photostability

Rationale: To determine if the compound is sensitive to degradation upon exposure to UV and visible light, following ICH Q1B guidelines.[13]

-

Sample Preparation: Prepare samples of the compound in both solid form and in solution (~0.1 mg/mL in water/acetonitrile).

-

Stress Condition: Expose the samples to a light source that provides a combined UV-Vis output according to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).

-

Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Analysis: After the exposure period, dissolve the solid sample and analyze both the solid and solution samples by HPLC, comparing them to the dark controls.

Chapter 4: Elucidation of Degradation Pathways and Data Interpretation

The data gathered from the forced degradation studies allow for the construction of a degradation map for the molecule. The primary expected pathways involve hydrolysis of the ester and oxidation of the amine.

Caption: Predicted degradation pathways for the target molecule.

Data Interpretation

All quantitative results should be summarized in a clear, tabular format. This allows for a direct comparison of the compound's lability under different stress conditions.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Parameters | Time (hours) | % Assay of Parent | % Degradation | Major Degradant Peak (RT) |

| Control | Unstressed | 0 | 99.9% | 0.0% | N/A |

| Acid Hydrolysis | 0.1 N HCl, 80°C | 24 | 91.5% | 8.4% | e.g., 5.2 min |

| Base Hydrolysis | 0.1 N NaOH, 25°C | 4 | 85.2% | 14.7% | e.g., 5.2 min |

| Neutral Hydrolysis | Water, 80°C | 48 | 99.1% | 0.8% | e.g., 5.2 min |

| Oxidation | 10% H₂O₂, 25°C | 24 | 96.3% | 3.6% | e.g., 8.1 min |

| Thermal (Solid) | 80°C | 72 | 99.5% | 0.4% | N/A |

| Photolytic (Solid) | ICH Q1B | - | >99% | <1.0% | N/A |

(Note: Data shown are illustrative and must be determined experimentally.)

Chapter 5: Summary and Recommendations for Storage and Handling

Based on the known chemistry of fluorinated aminobenzoates and the outlined stress testing strategy, Methyl 3-amino-2,6-difluorobenzoate hydrochloride is predicted to be a relatively stable pharmaceutical intermediate.

-

Primary Liability: The molecule's main point of vulnerability is the methyl ester group, which is susceptible to hydrolysis, particularly under basic conditions.

-

High Intrinsic Stability: The compound is expected to exhibit high thermal stability in its solid form and significant photostability due to the presence of the difluorinated aromatic ring.[5]

-

Oxidative Sensitivity: Mild sensitivity to strong oxidizing agents may be observed due to the presence of the amino group.

Recommended Storage Conditions: To ensure long-term stability and preserve purity, the following storage conditions are recommended:

-

Store in well-sealed, airtight containers to protect from moisture.

-

Protect from direct sunlight and strong light sources.

-

Store at controlled room temperature (e.g., 20-25°C).[14]

-

Avoid contact with strong bases and acids during storage.

By following this comprehensive guide, researchers and developers can confidently establish the stability profile of Methyl 3-amino-2,6-difluorobenzoate hydrochloride, ensuring its quality and suitability for the synthesis of next-generation pharmaceuticals.

References

- Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.

- Royal Society of Chemistry. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.

- ACS Publications. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.

- Arborpharmchem. (2024).

- Benchchem. (n.d.).

- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH.

- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.

- National Institutes of Health. (2022).

- AKJournals. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals.

- ResearchGate. (n.d.). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid.

- Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical Sciences Review and Research.

- Nunes, C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules.

- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. GMP SOP.

- EFDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. EFDA.

- ResearchGate. (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids.

- Kamberi, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Google Patents. (n.d.). Process for preparing methyl 4-(aminomethyl)benzoate.

- ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters.

- Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Sciencemadness.org.

- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.

- MedCrave online. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.

- National Institutes of Health. (n.d.).

- Roge, A. B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.

- Nordmann. (n.d.).

- Chongqing Chemdad Co., Ltd. (n.d.).

Sources

- 1. Methyl 3-amino-2,6-difluorobenzoate (84832-02-0) at Nordmann - nordmann.global [nordmann.global]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. japsonline.com [japsonline.com]

- 4. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. asianjpr.com [asianjpr.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. medcraveonline.com [medcraveonline.com]

- 14. Methyl 3-aMino-2,6-difluorobenzoate hydrochloride Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-amino-2,6-difluorobenzoate hydrochloride

Introduction

Methyl 3-amino-2,6-difluorobenzoate hydrochloride is a fluorinated aromatic ester that serves as a critical building block in medicinal and synthetic chemistry. Its unique molecular architecture, featuring an amino group and two fluorine atoms on the benzene ring, makes it a valuable intermediate for developing novel pharmaceutical compounds, including kinase inhibitors and antibacterial agents. The strategic placement of fluorine atoms allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability in drug candidates. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, designed for researchers, scientists, and drug development professionals. The hydrochloride salt form enhances stability for storage and handling.

Chemical & Physical Properties

A foundational understanding of the physicochemical properties of Methyl 3-amino-2,6-difluorobenzoate hydrochloride is paramount for its safe handling and application.

| Property | Value | Source |

| CAS Number | 1392273-41-4 | ChemicalBook[1] |

| Molecular Formula | C₈H₈ClF₂NO₂ | ChemicalBook |

| Molecular Weight | 223.60 g/mol | ChemicalBook |

| Appearance | Solid (Assumed) | General knowledge |

| Solubility | The amino group enhances water solubility under acidic conditions. | Benchchem |

| Stability | The fluorine atoms contribute to metabolic stability. The hydrochloride salt form offers enhanced stability for long-term storage. | Benchchem |

Hazard Identification and Classification

GHS Classification (based on Methyl 3-amino-2-fluorobenzoate)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Irritation | 2 | H315: Causes skin irritation.[2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[3] |

It is crucial to handle Methyl 3-amino-2,6-difluorobenzoate hydrochloride with the assumption that it presents similar or potentially greater hazards due to the presence of an additional fluorine atom.

A Systematic Approach to Safe Handling: From Receipt to Disposal

The following workflow diagram outlines the critical stages for the safe management of Methyl 3-amino-2,6-difluorobenzoate hydrochloride in a laboratory setting. Adherence to this systematic process is fundamental to minimizing risk.

Caption: Workflow for Safe Handling of Chemical Compounds.

Experimental Protocols: Ensuring Safety at Every Step

Exposure Controls & Personal Protection

Engineering controls are the first line of defense. All handling of solid Methyl 3-amino-2,6-difluorobenzoate hydrochloride and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[4] | Prevents skin contact and irritation. |

| Skin and Body Protection | Laboratory coat. | Protects against incidental skin contact. |

| Respiratory Protection | Not typically required when handled in a fume hood. If aerosols or dust are generated outside of a hood, use a NIOSH-approved respirator with an appropriate cartridge.[3] | Prevents respiratory tract irritation.[3] |

Handling and Storage

-

Handling: Handle in a well-ventilated place, such as a chemical fume hood.[4] Avoid formation of dust and aerosols.[4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Accidental Release Measures

In the event of a spill, evacuate non-essential personnel.[4] Wear appropriate PPE as detailed above.[4] For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For larger spills, prevent further leakage if it is safe to do so and contact your institution's environmental health and safety department. Do not let the chemical enter drains.[4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

If Inhaled: Move the person into fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Stability and Reactivity

-

Reactivity: The reactivity of Methyl 3-amino-2,6-difluorobenzoate hydrochloride is influenced by the amino and difluoro substituents on the benzene ring. It can participate in reactions such as nucleophilic substitution and Suzuki-Miyaura cross-couplings.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]

Disposal Considerations

All waste containing Methyl 3-amino-2,6-difluorobenzoate hydrochloride should be treated as hazardous waste. Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Halogenated organic wastes should be collected in designated, properly labeled containers for incineration by a licensed hazardous waste disposal company.[5]

Conclusion

Methyl 3-amino-2,6-difluorobenzoate hydrochloride is a valuable tool in the arsenal of medicinal and synthetic chemists. Its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and ensure a safe laboratory environment for the advancement of scientific discovery.

References

-

MSDS of Methyl 3-amino-2-fluorobenzoate - Capot Chemical. (2012, November 20). Retrieved from [Link]

-

Hazardous Waste Segregation. (n.d.). Retrieved from [Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. bucknell.edu [bucknell.edu]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 3-amino-2,6-difluorobenzoate hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the mechanism of action of Methyl 3-amino-2,6-difluorobenzoate hydrochloride. Given the current state of publicly available information, this document focuses on a logical, evidence-based approach to hypothesizing and experimentally validating its biological activity.

Introduction and Compound Profile

Methyl 3-amino-2,6-difluorobenzoate hydrochloride is a fluorinated aromatic ester that serves as a valuable intermediate in synthetic and medicinal chemistry.[1] Its structure, featuring an amino group and two fluorine atoms on the benzene ring, suggests its potential for diverse biological activities. The strategic placement of fluorine atoms can modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] While it is recognized as a building block for more complex molecules like kinase inhibitors and antibacterial agents, direct and detailed studies on its intrinsic mechanism of action are not extensively documented in peer-reviewed literature. Preliminary data suggests potential antimicrobial and anticancer properties.

This guide outlines a systematic approach to unraveling the mechanism(s) through which Methyl 3-amino-2,6-difluorobenzoate hydrochloride may exert its biological effects.

Postulated Mechanisms of Action

Based on its chemical structure and the known activities of analogous compounds, we can formulate several plausible hypotheses for the mechanism of action of Methyl 3-amino-2,6-difluorobenzoate hydrochloride.

Hypothesis 1: Inhibition of Dihydropteroate Synthase (DHPS) and Folate Metabolism

The structural similarity of the aminobenzoic acid core to p-aminobenzoic acid (PABA), a key substrate in the bacterial folate synthesis pathway, is a strong indicator of potential antimicrobial activity. Many PABA derivatives are known to competitively inhibit dihydropteroate synthase (DHPS), a crucial enzyme in this pathway that is absent in humans.[4][5]

Causality of Experimental Choices: The initial experiments are designed to confirm the antimicrobial activity and then directly test the hypothesis of DHPS inhibition. This involves determining the spectrum of activity against various bacterial strains and then performing in vitro enzymatic assays with purified DHPS.

Hypothesis 2: Kinase Inhibition

The use of Methyl 3-amino-2,6-difluorobenzoate hydrochloride as a synthetic precursor for kinase inhibitors suggests that the parent molecule itself may possess inhibitory activity against certain kinases. The difluoro-substituted aminobenzoate moiety could potentially interact with the ATP-binding pocket of various kinases.

Causality of Experimental Choices: A broad-spectrum kinase inhibitor screen is the most efficient initial step to identify potential kinase targets. Subsequent validation would involve in-depth enzymatic assays and cell-based signaling studies for the identified hits.

Hypothesis 3: Inhibition of Other Enzymes (e.g., Cholinesterases)

Derivatives of aminobenzoic acid have been reported to exhibit inhibitory activity against other enzyme classes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6]

Causality of Experimental Choices: Initial screening against a panel of common enzymes, including cholinesterases, can quickly assess this possibility. The choice of enzymes for screening can be guided by any observed physiological effects of the compound in cellular or animal models.

Hypothesis 4: Cytotoxicity via Apoptosis Induction in Cancer Cells

Preliminary data indicates potential anticancer activity. The mechanism could involve the induction of apoptosis through various cellular pathways.

Causality of Experimental Choices: The initial focus is to confirm the cytotoxic effects on a panel of cancer cell lines. Subsequent experiments are designed to determine if the cell death is apoptotic and to identify the key molecular players involved in the apoptotic cascade.

Experimental Workflows for Mechanism of Action Elucidation

The following sections provide detailed protocols for investigating the proposed mechanisms of action.

Workflow for Investigating Antimicrobial Activity and DHPS Inhibition

This workflow aims to determine if Methyl 3-amino-2,6-difluorobenzoate hydrochloride acts as an antibacterial agent by inhibiting folate synthesis.

-

Prepare Bacterial Cultures: Grow selected bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) in appropriate broth media to the mid-logarithmic phase.

-

Prepare Compound Dilutions: Create a serial dilution of Methyl 3-amino-2,6-difluorobenzoate hydrochloride in the appropriate broth.

-

Inoculate Microtiter Plates: Add a standardized inoculum of each bacterial strain to the wells of a 96-well microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Bacterial Strain | Reported MIC (µg/mL) |

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

-

Obtain DHPS: Use commercially available recombinant DHPS from a relevant bacterial species (e.g., E. coli).

-

Prepare Assay Mixture: In a microtiter plate, combine a buffer solution, PABA, and dihydropteridine pyrophosphate (DHPP), the substrates for DHPS.

-

Add Inhibitor: Add varying concentrations of Methyl 3-amino-2,6-difluorobenzoate hydrochloride to the assay wells. Include a known DHPS inhibitor (e.g., sulfamethoxazole) as a positive control.

-

Initiate Reaction: Add DHPS to each well to start the reaction.

-

Measure Product Formation: The product, dihydropteroate, can be quantified using a colorimetric or fluorometric method.

-

Calculate IC50: Determine the concentration of the compound that inhibits 50% of the DHPS activity (IC50).

Caption: Workflow for confirming antimicrobial activity and assessing DHPS inhibition.

Workflow for Investigating Kinase Inhibition

This workflow is designed to identify and validate potential kinase targets of Methyl 3-amino-2,6-difluorobenzoate hydrochloride.

-

Select Kinase Panel: Utilize a commercially available kinase panel that covers a diverse range of the human kinome.

-

Perform Binding or Activity Assays: These are typically high-throughput assays that measure either the binding of the compound to the kinase or its effect on kinase activity.

-

Identify Hits: Identify kinases where the compound shows significant inhibition (e.g., >50% inhibition at a single concentration, typically 1-10 µM).

-

Perform Kinase Assays: For each hit kinase, perform a full dose-response curve with a range of concentrations of Methyl 3-amino-2,6-difluorobenzoate hydrochloride.

-

Determine IC50: Calculate the IC50 value for each validated hit.

-

Select Cell Line: Choose a cell line that expresses the target kinase.

-

Treat Cells: Treat the cells with varying concentrations of the compound.

-

Assess Target Phosphorylation: Use techniques like Western blotting or ELISA to measure the phosphorylation status of a known substrate of the target kinase. A decrease in substrate phosphorylation indicates target engagement in a cellular context.

Caption: A stepwise approach to identifying and validating kinase targets.

Workflow for Investigating Anticancer Activity and Apoptosis Induction

This workflow aims to confirm the cytotoxic effects of Methyl 3-amino-2,6-difluorobenzoate hydrochloride on cancer cells and to determine if apoptosis is the mechanism of cell death.

-

Select Cancer Cell Lines: Use a panel of cancer cell lines (e.g., HeLa, MCF-7, A549).

-

Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Methyl 3-amino-2,6-difluorobenzoate hydrochloride for 24-72 hours.

-

Assess Cell Viability: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to measure the number of viable cells.

-

Calculate IC50: Determine the IC50 value for each cell line.

| Cancer Cell Line | Reported IC50 (µM) |

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

-

Annexin V/Propidium Iodide (PI) Staining: Treat cancer cells with the compound at its IC50 concentration. Stain the cells with fluorescently labeled Annexin V (detects early apoptosis) and PI (detects late apoptosis/necrosis) and analyze by flow cytometry.

-

Caspase Activity Assay: Treat cells with the compound and measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) using a luminescent or fluorescent substrate-based assay.

-

DNA Fragmentation Analysis: Extract DNA from treated cells and analyze for the characteristic laddering pattern of apoptosis using agarose gel electrophoresis.

Caption: Experimental flow for confirming cytotoxicity and investigating apoptosis.

Concluding Remarks

The presented guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of Methyl 3-amino-2,6-difluorobenzoate hydrochloride. By systematically testing plausible hypotheses derived from its chemical structure and the activities of related compounds, researchers can efficiently identify its biological targets and cellular effects. The self-validating nature of the proposed experimental workflows, progressing from broad screening to specific validation, ensures a high degree of confidence in the generated data. This comprehensive investigation is crucial for understanding the therapeutic potential and guiding the future development of this and related compounds.

References

-

p-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. [Link]

-

(PDF) Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies - ResearchGate. [Link]

-

p-Aminobenzoic Acid Derivatives as Inhibitors of the Cell-Free H2-Pteroate Synthesizing System of Escherichia coli - ElectronicsAndBooks.com. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

- 1. Methyl 3-amino-2,6-difluorobenzoate (84832-02-0) at Nordmann - nordmann.global [nordmann.global]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Synthetic Heart of Modern Therapeutics: An In-depth Technical Guide to Methyl 3-amino-2,6-difluorobenzoate Hydrochloride

For the attention of: Researchers, scientists, and drug development professionals.

This guide serves as a comprehensive technical overview of Methyl 3-amino-2,6-difluorobenzoate hydrochloride, a key molecular intermediate that has garnered significant attention in medicinal chemistry. While preliminary studies have hinted at its intrinsic biological activities, its profound importance lies in its role as a versatile building block for a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors. We will delve into its chemical properties, synthesis, and most critically, its application in the development of potent and selective pharmaceutical agents.

Chemical Profile and Strategic Importance

Methyl 3-amino-2,6-difluorobenzoate hydrochloride (CAS No: 1392273-41-4) is a fluorinated aromatic ester. Its structure, featuring an amino group at the meta position and two fluorine atoms flanking the benzoic acid moiety, is of strategic importance in drug design. The presence of fluorine atoms can significantly enhance the metabolic stability and binding affinity of a drug molecule, while the amino group provides a reactive handle for further synthetic modifications. The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of reaction conditions.

| Property | Value |

| IUPAC Name | methyl 3-amino-2,6-difluorobenzoate;hydrochloride |

| Molecular Formula | C₈H₈ClF₂NO₂ |

| Molecular Weight | 223.60 g/mol |

| Appearance | Solid |

| Primary Application | Synthetic Intermediate in Pharmaceutical Chemistry |

Intrinsic Biological Activity: A Preliminary Assessment

While the predominant utility of Methyl 3-amino-2,6-difluorobenzoate hydrochloride is as a synthetic precursor, initial in-vitro studies have suggested a modest spectrum of biological activity. It is crucial to view this data as preliminary, providing a potential secondary avenue for investigation rather than its primary application.

Antimicrobial Screening

Early research indicates that this compound exhibits antimicrobial properties against several common bacterial strains. The minimum inhibitory concentration (MIC) values from these initial screenings are summarized below.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest a potential, albeit broad, antimicrobial effect that warrants further investigation to elucidate the specific mechanism of action.

Anticancer Activity

In the context of oncology, in-vitro studies have demonstrated that Methyl 3-amino-2,6-difluorobenzoate hydrochloride can inhibit the growth of several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

| Cancer Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The observed cytotoxicity is believed to be linked to the induction of apoptosis, as suggested by preliminary assays for caspase activation and DNA fragmentation. However, the specific molecular targets and signaling pathways involved remain to be fully characterized.

Core Application: A Gateway to Kinase Inhibitors

The true significance of Methyl 3-amino-2,6-difluorobenzoate hydrochloride lies in its role as a pivotal intermediate in the synthesis of highly potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This compound provides a robust scaffold for the construction of molecules that can specifically target and inhibit these aberrant kinase activities.

The Rationale for Fluorination in Kinase Inhibitor Design

The strategic placement of fluorine atoms, as seen in Methyl 3-amino-2,6-difluorobenzoate hydrochloride, is a well-established strategy in modern drug discovery for several key reasons:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles and longer in-vivo half-lives of the final drug compound.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, which can in turn affect the molecule's solubility, membrane permeability, and binding affinity to its target protein.

-

Improved Binding Affinity: The introduction of fluorine can lead to favorable interactions within the ATP-binding pocket of kinases, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the inhibitor.

Synthetic Pathway to a Kinase Inhibitor: A Representative Workflow

To illustrate the utility of Methyl 3-amino-2,6-difluorobenzoate hydrochloride, we present a generalized synthetic workflow for the preparation of a hypothetical kinase inhibitor. This pathway showcases the key transformations where this intermediate plays a crucial role.

Detailed Experimental Protocol: Synthesis of a Sulfonamide Intermediate

This protocol details the first key step in the synthesis of many kinase inhibitors, the formation of a sulfonamide bond with Methyl 3-amino-2,6-difluorobenzoate hydrochloride. This procedure is designed to be self-validating through in-process controls and characterization of the final product.

Objective: To synthesize Methyl 3-(N-(substituted)sulfamoyl)amino-2,6-difluorobenzoate.

Materials:

-

Methyl 3-amino-2,6-difluorobenzoate hydrochloride (1.0 eq)

-

Substituted sulfonyl chloride (1.1 eq)

-

Pyridine (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-amino-2,6-difluorobenzoate hydrochloride (1.0 eq) and anhydrous dichloromethane.

-

Cool the resulting suspension to 0 °C using an ice bath.

-

Slowly add pyridine (3.0 eq) to the suspension and stir for 10 minutes. The mixture should become a clear solution.

-

In a separate flask, dissolve the substituted sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:

The structure and purity of the resulting sulfonamide intermediate should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and the formation of the sulfonamide bond.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Future Directions and Conclusion

Methyl 3-amino-2,6-difluorobenzoate hydrochloride has solidified its position as a cornerstone in the synthesis of advanced pharmaceutical agents. While its intrinsic biological activities are of academic interest, its true power is realized in its ability to serve as a versatile and strategically designed building block. The continued exploration of this and similar fluorinated intermediates will undoubtedly fuel the discovery of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. Researchers and drug development professionals are encouraged to leverage the unique chemical attributes of this compound to address unmet medical needs across a spectrum of diseases.

References

- Patents Google.

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of Methyl 3-amino-2,6-difluorobenzoate hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, field-proven guide for the synthesis of Methyl 3-amino-2,6-difluorobenzoate hydrochloride, a key building block in modern medicinal chemistry. The strategic placement of fluorine atoms and the amino group makes this compound a valuable intermediate for developing novel pharmaceutical agents, including kinase inhibitors and antibacterial drugs, by allowing for precise modulation of electronic properties, lipophilicity, and metabolic stability.[1] The hydrochloride salt form enhances stability and handling, ensuring consistency in synthetic workflows.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and critical control points, ensuring a reproducible and high-yielding process.

Synthetic Strategy & Mechanistic Rationale

The synthesis of Methyl 3-amino-2,6-difluorobenzoate hydrochloride is most efficiently achieved through a robust, three-step sequence starting from 2,6-difluoro-3-nitrobenzoic acid. This strategy is predicated on the reliability of standard organic transformations: esterification of a carboxylic acid, reduction of an aromatic nitro group, and subsequent salt formation.

-

Esterification: The initial step involves the conversion of the parent carboxylic acid to its corresponding methyl ester. This is crucial for protecting the carboxylic acid functionality from participating in the subsequent reduction step and for modifying the compound's solubility.

-

Nitro Group Reduction: The aromatic nitro group serves as a stable and readily available precursor to the desired amine. Its reduction is a well-established and high-yielding transformation. Catalytic hydrogenation is often the preferred method due to its clean reaction profile and the ease of product isolation.

-

Hydrochloride Salt Formation: The final amine product is often an oil or a low-melting solid that can be susceptible to air oxidation. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store long-term.

The overall synthetic pathway is depicted below.

Caption: High-level overview of the three-step synthesis.

Detailed Experimental Protocols

This section provides step-by-step methodologies for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of Methyl 2,6-difluoro-3-nitrobenzoate

Principle: Fischer esterification is employed, using methanol as both the reagent and solvent with a catalytic amount of strong acid (sulfuric acid) to protonate the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack by methanol.

Materials:

-

2,6-Difluoro-3-nitrobenzoic acid

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluoro-3-nitrobenzoic acid (e.g., 10.0 g, 49.2 mmol).

-

Add 100 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the solid.

-

Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.